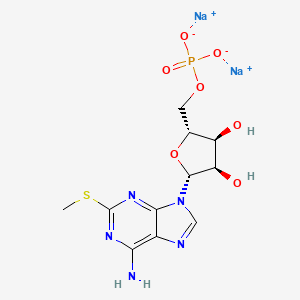

2-MeS-AMP bis-sodium

Description

2-MeS-AMP bis-sodium (2-methylthioadenosine 5′-monophosphate disodium salt) is a chemically modified adenosine monophosphate (AMP) derivative. It features a methylthio (-SMe) substitution at the 2-position of the adenine ring and exists as a disodium salt due to the ionization of its phosphate groups. This compound is synthesized via advanced chromatographic techniques, including semi-preparative reverse-phase HPLC, and is characterized using high-resolution mass spectrometry with electrospray ionization (HRMS-ESI) .

Its synthesis involves purification using solvents like dimethylformamide (DMF) and chromatographic columns (e.g., Gemini C-18), achieving high yields (e.g., 77–88% for related derivatives) . The disodium form enhances solubility in aqueous media, making it suitable for biomedical applications.

Propriétés

Numéro CAS |

81921-45-1 |

|---|---|

Formule moléculaire |

C11H14N5Na2O7PS |

Poids moléculaire |

437.27 |

Nom IUPAC |

disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C11H16N5O7PS.2Na/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;;/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clé InChI |

ADQMUQNGUFIJGD-IDIVVRGQSA-L |

SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2MeSAMP; 2-MeS-AMP bis-sodium; 2MeSAMP bis-sodium; 2 MeS AMP bis-sodium; |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Phosphate Modifications : The methylene-bridged analogs (e.g., α,β-methylene-2-MeS-ADP) exhibit resistance to enzymatic hydrolysis, enhancing their utility in metabolic studies . In contrast, 2-MeS-AMP bis-sodium lacks such bridges, making it more labile but easier to synthesize.

- Salt Forms : Sodium salts (e.g., 2-MeS-AMP bis-sodium) improve aqueous solubility compared to ammonium or triethylammonium salts used in intermediates .

- Functional Groups : SATE-modified AMP derivatives prioritize prodrug activation over direct bioactivity, unlike 2-MeS-AMP bis-sodium, which acts directly on insulin secretion .

Functional and Analytical Comparisons

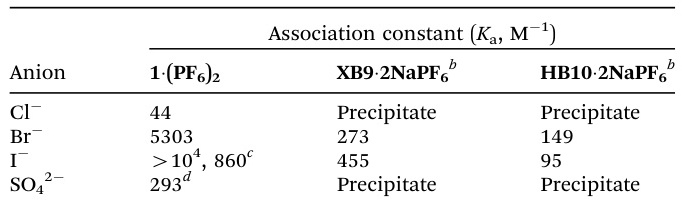

- Anion Recognition : Bis-sodium cation complexed receptors (e.g., XB9·2NaPF6 and HB10·2NaPF6) demonstrate sodium's role in enhancing anion binding in aqueous media. While structurally distinct from 2-MeS-AMP bis-sodium, these systems highlight the importance of sodium ions in stabilizing charged interactions, a feature relevant to 2-MeS-AMP bis-sodium’s solubility and bioactivity .

- Analytical Techniques: LC-MS/MS: Used for quantifying 2-MeS-AMP bis-sodium and metabolites in complex matrices (e.g., meconium), with calibration curves accommodating high parent compound concentrations (>1,000 ng/g) . GC-HRMS: Employed for structural elucidation of sulfonated analogs (e.g., sodium bituminosulfonate), though less common for phosphorylated nucleotides like 2-MeS-AMP bis-sodium .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-MeS-AMP bis-sodium in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the gold standard. For example, hydrolysis studies of 2-MeS-AMP bis-sodium in human serum were monitored via HPLC with a C18 column, using phosphate-buffered saline (PBS) as the mobile phase . Sample preparation should include protein precipitation (e.g., using acetonitrile) and filtration to avoid matrix interference. Calibration curves should be validated in the relevant biological matrix (e.g., serum, plasma) to account for recovery rates .

Q. How can researchers determine the stability of 2-MeS-AMP bis-sodium under physiological conditions?

- Methodological Answer : Stability assays should replicate physiological pH (7.4), temperature (37°C), and ionic strength (e.g., PBS). Hydrolysis kinetics can be monitored by sampling at timed intervals (e.g., 0, 6, 12, 24 hours) and quantifying intact 2-MeS-AMP bis-sodium via HPLC. Degradation half-life (t1/2) calculations should use first-order kinetics. In human serum, 2-MeS-AMP bis-sodium exhibits a t1/2 of 12.1 hours, compared to ATP’s 4.9 hours under identical conditions .

Q. What is the role of 2-MeS-AMP bis-sodium in nucleotide signaling pathways?

- Methodological Answer : As a metabolite of dinucleoside polyphosphates, 2-MeS-AMP bis-sodium may act as a ligand for purinergic receptors (e.g., P2Y1R). To validate this, competitive binding assays using radiolabeled agonists (e.g., <sup>3</sup>H-ADP) and receptor-transfected cell lines are recommended. Dose-response curves can quantify potency (EC50) and efficacy (Emax) relative to endogenous nucleotides .

Advanced Research Questions

Q. How can contradictory data on the hydrolysis half-life of 2-MeS-AMP bis-sodium be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., serum batch variability, temperature fluctuations). To address this:

- Standardize protocols using certified biological matrices (e.g., pooled human serum from a single vendor).

- Include positive controls (e.g., ATP hydrolysis) in every experiment to validate assay consistency.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify outliers .

Q. What experimental strategies can isolate 2-MeS-AMP bis-sodium degradation products for structural characterization?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment degradation products. For example, hydrolysis of 2-MeS-AMP bis-sodium yields 2-MeS-ADP and α,β-methylene-2-MeS-ADP, which can be differentiated via MS/MS spectra . Preparative HPLC with fraction collection enables isolation of pure compounds for nuclear magnetic resonance (NMR) analysis .

Q. How should researchers design dose-response studies to evaluate 2-MeS-AMP bis-sodium’s effects on insulin secretion?

- Methodological Answer :

- In vitro : Use pancreatic β-cell lines (e.g., INS-1) or isolated islets. Pre-incubate cells with varying 2-MeS-AMP bis-sodium concentrations (e.g., 1 nM–100 µM) and measure insulin secretion via ELISA under low- and high-glucose conditions. Normalize data to total cellular protein or DNA content.

- In vivo : Administer 2-MeS-AMP bis-sodium intravenously to diabetic rodent models (e.g., STZ-induced mice) and monitor plasma insulin via microsampling. Include control groups receiving vehicle or known secretagogues (e.g., glibenclamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.